8-(butylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(butylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butylthio group, a dimethyl group, and a methylbenzyl group attached to a purine core. The purine core is a heterocyclic aromatic organic compound, which is significant in various biological processes.
Mechanism of Action
Target of Action
The primary target of STK840270 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
STK840270 interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of other proteins that are necessary for cell cycle progression. As a result, the cell cycle is halted, preventing the cell from dividing .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. Primarily, it disrupts the cell cycle, leading to cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .
Result of Action
The result of STK840270’s action is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that STK840270 is effective at inhibiting the growth of these cells at relatively low concentrations .
Preparation Methods
The synthesis of 8-(butylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the butylthio, dimethyl, and methylbenzyl groups. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-(butylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets .
Comparison with Similar Compounds
8-(butylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as other purine derivatives. Similar compounds include 1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione and 8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-butylsulfanyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-5-6-10-26-18-20-16-15(17(24)22(4)19(25)21(16)3)23(18)12-14-9-7-8-13(2)11-14/h7-9,11H,5-6,10,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUKDTMEAJFOQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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